molecular formula C8H15NO6S3 B5002650 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione

Cat. No.: B5002650
M. Wt: 317.4 g/mol
InChI Key: BCODWNSLRBCRPL-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione is a sophisticated organic compound designed for specialized research applications. This molecule is characterized by its unique structure, which incorporates two thiolane-1,1-dione (sulfolane) moieties linked by a sulfonamide group . The thiolane-1,1-dione unit, more commonly known as sulfolane, is a well-known polar aprotic solvent that is miscible with water and exhibits high stability, making it a valuable component in chemical synthesis and purification processes . The integration of these units via a sulfonamide bridge creates a multifunctional reagent. Sulfonamide-based compounds are a significant class in medicinal and agricultural chemistry, often explored for their potential biological activities, including as enzyme inhibitors . This specific structural motif suggests potential as a valuable building block in organic synthesis, particularly for developing novel sulfur-containing heterocycles, or as a precursor in pharmaceutical research for creating molecules with targeted properties. Researchers may find this compound useful in projects investigating new chemical entities, mechanism-of-action studies, or as a scaffold in material science. This product is intended for research purposes by qualified laboratory professionals. It is strictly for non-human, non-veterinary research and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S3/c10-16(11)3-1-7(5-16)9-18(14,15)8-2-4-17(12,13)6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODWNSLRBCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione typically involves multiple steps. One common method includes the reaction of thiolane-1,1-dione with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Table 1. Comparative Overview of Key Properties

Compound Name Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound ~380 (estimated) Bicyclic sulfone, sulfamoyl bridge Pharmaceutical intermediates
(1-1-Dioxo-thiolan-3-yl)methanesulfonyl Cl 232.71 Sulfonyl chloride Organic synthesis
Triazine-thiolane derivative 379.5 Triazine, sulfanyl linker Antimicrobial agents
Methyl glycinate-thiolane HCl ~263.7 Ester, amino acid Prodrug development
Perfluorinated benzoic acid derivative ~735.6 Perfluorinated chain, sulfonamide Industrial surfactants

Research Findings and Implications

  • Reactivity : The target compound’s sulfamoyl bridge enhances hydrogen-bonding capacity compared to sulfonyl chlorides or sulfanyl linkers, suggesting utility in drug design .
  • Stability: Sulfone groups in the target and related compounds improve oxidative stability relative to non-sulfonated analogs. However, perfluorinated derivatives exhibit superior thermal resistance .
  • Biological Activity : Triazine-containing analogs (e.g., ) may exhibit broader bioactivity due to nitrogen-rich cores, whereas the target’s bicyclic sulfone structure could optimize target-specific interactions .

Q & A

Q. Table 1: Structural Impact on Reactivity

FeatureRole in ReactivityExample from Evidence
Sulfonyl groupsElectrophilic centers for substitution
Sulfonamide linkageStabilizes transition states in catalysis
Amino substituentEnhances solubility in polar solvents

1.2. What are common synthetic routes for this compound?

Synthesis typically involves:

Thiolane ring formation : Cyclization of γ-thiolactams under oxidative conditions (e.g., H₂O₂ in acetic acid) to introduce dioxo groups .

Sulfonylation : Reaction of 3-aminothiolane-1,1-dione with sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous THF, with triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. Key Considerations :

  • Temperature control (<0°C) prevents sulfonamide hydrolysis .
  • Anhydrous solvents minimize side reactions .

1.3. How can spectroscopic methods characterize this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm (thiolane protons) and δ 7.0–7.5 ppm (aromatic protons in derivatives) .
    • ¹³C NMR : Sulfonyl carbons appear at δ 50–60 ppm .
  • IR : Strong S=O stretches at 1150–1300 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 325 for C₈H₁₄N₂O₆S₂⁺) confirm molecular weight .

1.4. What are the solubility and stability properties under various conditions?

  • Solubility :
    • High in polar aprotic solvents (DMSO, DMF) due to sulfonamide and dioxo groups .
    • Low in water unless derivatized as hydrochloride salts (e.g., 3-aminothiolane-1,1-dione HCl) .
  • Stability :
    • Degrades in strong acids/bases via sulfonamide cleavage .
    • Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

2.1. How to design experiments to study interactions with biomolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of enzyme-inhibitor binding .
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes (see Table 2) .

Q. Table 2: Example Interaction Study

MethodTarget ProteinKey FindingReference
SPRCarbonic AnhydraseKd = 12 nM at pH 7.4
X-raySameSulfonamide binds Zn²⁺ active site

2.2. What computational methods predict electronic properties or reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to optimize reaction conditions .
  • Docking Studies : Use AutoDock Vina to model binding poses with enzymes .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify reactive regions .

2.3. How to resolve contradictions in experimental data (e.g., unexpected reaction products)?

  • Analytical Triangulation : Combine HPLC (for purity), GC-MS (for volatile byproducts), and ²D NMR (for structural confirmation) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction pathways .
  • Control Experiments : Exclude moisture/oxygen to confirm if side products arise from hydrolysis/oxidation .

2.4. What strategies optimize reaction yields in complex syntheses?

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry .

Q. Case Study :

  • Yield Improvement : From 45% to 78% by switching from THF to DMF and using 0.5 eq. ZnCl₂ .

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